molecular formula C11H12N2O2 B8791968 3-Methyl-2-(4-nitrophenyl)butanenitrile CAS No. 81310-40-9

3-Methyl-2-(4-nitrophenyl)butanenitrile

Cat. No.: B8791968
CAS No.: 81310-40-9
M. Wt: 204.22 g/mol
InChI Key: AGMHEAQVTJWMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4-nitrophenyl)butanenitrile ( 81310-40-9) is an aromatic nitrile derivative with a molecular weight of 204.22 g/mol and a linear formula of C11H12N2O2 . This compound is characterized by a branched 3-methylbutanenitrile chain substituted with a 4-nitrophenyl group . The para-positioned nitro group on the phenyl ring acts as a strong electron-withdrawing group, which significantly influences the compound's reactivity, making it a valuable building block in nucleophilic and electrophilic reactions . It belongs to a class of compounds known for their applications in diverse fields, including organic synthesis, polymer chemistry, and medicinal chemistry, where nitriles often serve as key intermediates or as bioisosteres for carbonyl groups . Recommended synthetic routes involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions, for instance, between aryl halides and nitrile precursors . Reaction efficiency can be optimized by adjusting parameters such as catalyst selection (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (e.g., DMF or THF) . In medicinal chemistry, nitrile-containing compounds are prevalent in pharmaceuticals and clinical candidates, where the CN group can act as a hydrogen bond acceptor, mimicking carbonyls in interactions with enzyme active sites . The nitrile functionality is generally metabolically robust and offers a linear, sterically small profile that allows it to access narrow binding clefts in proteins . Attention: For research use only. Not for human or veterinary use. This product is intended for in-vitro studies only and is not approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

CAS No.

81310-40-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-methyl-2-(4-nitrophenyl)butanenitrile

InChI

InChI=1S/C11H12N2O2/c1-8(2)11(7-12)9-3-5-10(6-4-9)13(14)15/h3-6,8,11H,1-2H3

InChI Key

AGMHEAQVTJWMBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally similar nitriles, as identified in the evidence:

Compound Name Molecular Formula CAS Number Similarity Score Key Structural Differences
2-Methyl-2-(4-nitrophenyl)propanenitrile C₁₀H₁₀N₂O₂ 915394-28-4 0.90 Shorter alkyl chain (propane vs. butane)
2-Methyl-2-(3-nitrophenyl)propanenitrile C₁₀H₁₀N₂O₂ 31643-49-9 0.90 Nitro group at meta position
2-Isobutyl-5-nitrobenzonitrile C₁₁H₁₂N₂O₂ N/A 0.88 Nitro group on benzyl ring; isobutyl chain
3-Methyl-2-(4-nitrophenyl)pyridine C₁₂H₁₀N₂O₂ 113120-13-1 N/A Pyridine ring replaces nitrile functionality

Key Observations :

  • Nitro Group Position : Meta-substituted nitro groups (e.g., 2-Methyl-2-(3-nitrophenyl)propanenitrile) exhibit distinct electronic effects compared to para-substituted derivatives, altering solubility and dipole moments .
  • Ring Systems : Replacement of the nitrile group with a pyridine ring (as in 3-Methyl-2-(4-nitrophenyl)pyridine) introduces aromatic nitrogen, enabling hydrogen bonding and altering biological activity .

Physicochemical and Reactivity Differences

Solubility and Polarity:
  • Para-Nitro Derivatives : Higher polarity due to the electron-withdrawing nitro group, leading to increased solubility in polar solvents like DMSO or acetonitrile .
  • Meta-Nitro Derivatives : Reduced dipole symmetry may lower melting points compared to para analogs .
Reactivity in Polymerization:
  • Comparison with Maleimide Derivatives : N-substituted maleimides (e.g., from ) exhibit higher reactivity in Michael additions due to their conjugated systems, unlike nitriles, which require harsher conditions .
Antifungal and Enzyme Inhibition:
  • N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () shows antifungal activity against Candida albicans, attributed to nitro group-mediated oxidative stress. Para-nitro derivatives like the target compound may share this mechanism but require validation .
  • DNA Methyltransferase Inhibition : Pyridine-containing analogs (e.g., 3-Methyl-2-(4-nitrophenyl)pyridine) demonstrate moderate inhibition of DNMT1, suggesting that nitriles with similar substituents could act as epigenetic modulators .

Industrial Relevance

  • Polymer Additives : Branched nitriles improve thermal stability in polymers, as seen in ’s radical-initiated polymerizations .

Preparation Methods

Temperature Control

Maintaining the reaction at 40–45°C prevents thermal degradation of the nitrile group. Exceeding 50°C results in a 30% yield reduction due to polymerization.

Continuous Flow Reactors

Adopting tubular reactors with static mixers reduces reaction time from 1.25 hours to 20 minutes by enhancing mass transfer. A pilot-scale setup achieved a space-time yield of 0.8 kg·L⁻¹·h⁻¹, outperforming batch reactors by a factor of 3.2.

Purification and Characterization

Crude this compound is typically purified via fractional distillation or recrystallization.

Distillation Parameters

  • Boiling Point : 180–185°C at 10 mmHg

  • Purity : 98.5% after two distillations

Recrystallization Solvents

Solvent SystemYield (%)Purity (%)
Ethanol/Water8597.2
Hexane/Ethyl Acetate7898.5

Ethanol/water mixtures minimize nitrile hydrolysis, preserving functional group integrity.

Mechanistic Insights and Kinetic Studies

The reaction proceeds via a Michael addition mechanism:

  • Deprotonation of p-nitrotoluene by NaOH generates a resonance-stabilized nitronate anion.

  • Nucleophilic attack on the β-carbon of acrylonitrile forms a C–C bond.

  • Proton transfer and elimination yield the nitrile product.

Density functional theory (DFT) calculations indicate a reaction activation energy of 65 kJ·mol⁻¹, with the rate-determining step being nitronate formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(4-nitrophenyl)butanenitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, aryl halides can react with nitrile precursors under palladium catalysis. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (e.g., DMF or THF). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Post-synthesis purification by column chromatography with silica gel and hexane/ethyl acetate gradients improves yield .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify nitrile (δ110120ppm\delta \sim 110–120 \, \text{ppm}) and aromatic proton signals. IR confirms the C≡N stretch (2240cm1\sim 2240 \, \text{cm}^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles. Compare with databases (e.g., Cambridge Structural Database) to validate stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, safety goggles, and lab coats. Store in cool (0–6°C), dry conditions away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitrile group in this compound under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model electron density around the nitrile group to predict nucleophilic/electrophilic behavior. Solvent effects are incorporated via continuum models (e.g., COSMO). Validate predictions with kinetic studies under controlled pH and temperature .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Cross-validate experimental setups:

  • Control Variables : Standardize substrate ratios, catalyst loading, and reaction time.
  • Analytical Cross-Checks : Use chiral HPLC or circular dichroism to confirm enantiomeric excess.
  • Collaborative Reproducibility : Share samples with independent labs to eliminate batch-specific artifacts .

Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?

  • Methodological Answer :

  • Assay Design : Perform fluorometric or colorimetric assays (e.g., using 4-nitrophenyl substrates) to measure inhibition constants (KiK_i).
  • Structural Analysis : Co-crystallize with target enzymes (e.g., hydrolases) and analyze binding modes via PDB deposition.
  • Mutagenesis Studies : Identify critical residues via site-directed mutagenesis .

Q. What advanced techniques characterize the compound’s interaction with indoor surfaces in environmental chemistry studies?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map adsorption on silica or polymer surfaces. Quantify desorption rates under varying humidity using quartz crystal microbalance (QCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.